2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position and a trimethoxyphenyl group at the 7-position. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform, and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may involve scaling up these reactions using microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) . This inhibition is achieved through binding to the active site of the COX-2 enzyme, thereby preventing its catalytic activity.
Comparison with Similar Compounds
2-Methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position instead of a trimethoxyphenyl group.
1,2,4-Triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives: These compounds have shown significant antimicrobial activity and are used in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
2-methyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O5/c1-8-17-16-18-10(15(21)22)7-11(20(16)19-8)9-5-6-12(23-2)14(25-4)13(9)24-3/h5-7,11H,1-4H3,(H,21,22)(H,17,18,19) |
InChI Key |
KVLWZZSFJJPYON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=C(C(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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